SR121566A - 180144-61-0

SR121566A

Catalog Number: EVT-255517
CAS Number: 180144-61-0
Molecular Formula: C₂₀H₂₅N₅O₄S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR121566A is a novel non-peptide Glycoprotein IIb/IIIa (GP IIb-IIIa) antagonist, which can inhibit ADP-, arachidonic acid- and collagen-induced human platelet aggregation with IC50s of 46±7.5, 56±6 and 42±3 nM, respectively.
Source and Classification

SR121566A was developed by scientists at the pharmaceutical company Schering-Plough, known for its research in neuropharmacology. The compound falls under the category of psychoactive substances, specifically targeting the serotonin transporter to enhance serotonergic neurotransmission. Its classification as an SSRI positions it alongside other well-known antidepressants, which are utilized in treating major depressive disorder and anxiety disorders.

Synthesis Analysis

Methods

The synthesis of SR121566A involves several steps, utilizing standard organic chemistry techniques. The initial phase typically includes the formation of the core structure through condensation reactions followed by functional group modifications to achieve the desired pharmacological properties.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reagents: Common reagents include bases such as sodium hydride and acids for protonation steps.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product from reaction by-products.
Molecular Structure Analysis

Structure

The molecular structure of SR121566A can be represented as follows:

  • Molecular Formula: C16_{16}H20_{20}F2_{2}N2_{2}O
  • Molecular Weight: Approximately 306.35 g/mol

The structural formula features a central aromatic ring system with various substituents that influence its pharmacological activity.

Data

  • 3D Structure: Computational modeling has been utilized to visualize the three-dimensional conformation of SR121566A, aiding in understanding its interaction with biological targets.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into the compound's structural integrity and purity.
Chemical Reactions Analysis

Reactions

SR121566A undergoes several chemical reactions pertinent to its functionality as a selective serotonin reuptake inhibitor. These reactions include:

  1. Hydrolysis: In aqueous environments, SR121566A may hydrolyze, impacting its bioavailability.
  2. Oxidation: The presence of certain functional groups can lead to oxidation reactions, which may alter its efficacy.

Technical Details

  • Kinetics: The rate of these reactions can be influenced by pH, temperature, and the presence of catalysts.
  • Stability Studies: Investigations into the stability of SR121566A under various conditions have been conducted to ensure its viability as a therapeutic agent.
Mechanism of Action

Process

The mechanism of action for SR121566A primarily involves inhibition of the serotonin transporter protein (SERT). By binding to this transporter, SR121566A prevents the reuptake of serotonin from the synaptic cleft back into presynaptic neurons, leading to increased levels of serotonin available for receptor binding.

Data

  • Binding Affinity: Studies have demonstrated that SR121566A exhibits high binding affinity for SERT compared to other neurotransmitter transporters.
  • Pharmacodynamics: The resulting increase in serotonergic activity is associated with improved mood and reduced anxiety symptoms in clinical settings.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SR121566A is typically presented as a white to off-white crystalline solid.
  • Solubility: It shows moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • pKa Values: The compound exhibits specific pKa values that indicate its ionization state at physiological pH.
  • Stability: Thermal stability studies suggest that SR121566A remains stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light.
Applications

Scientific Uses

SR121566A is primarily investigated for its potential applications in treating mood disorders such as major depressive disorder and generalized anxiety disorder. Research continues into its effectiveness compared to existing SSRIs, with studies focusing on:

  1. Efficacy Trials: Clinical trials assessing the therapeutic outcomes in patients.
  2. Mechanistic Studies: Investigations into how SR121566A modulates neurotransmitter systems beyond serotonin.
  3. Combination Therapies: Exploring synergistic effects when used alongside other psychiatric medications.
Introduction to SR121566A as a Therapeutic Agent

Role of Platelet Glycoprotein IIb/IIIa in Thrombosis

Platelet aggregation constitutes the pivotal pathophysiological mechanism underlying arterial thrombosis. Central to this process is the glycoprotein (GP) IIb/IIIa complex (αIIbβ3 integrin), the most abundant platelet surface receptor. Upon platelet activation by agonists (e.g., ADP, collagen), GP IIb/IIIa undergoes a conformational change, enabling fibrinogen binding. This cross-links adjacent platelets, forming stable aggregates that obstruct blood flow. Beyond mechanical occlusion, activated platelets amplify thrombin generation—a key enzyme in the coagulation cascade—through phosphatidylserine exposure, providing a catalytic surface for prothrombin conversion [1] [7]. In microvascular beds (e.g., coronary microcirculation or surgically anastomosed vessels), platelet-rich thrombi contribute to "no-reflow" phenomena post-reperfusion, exacerbating tissue ischemia despite macrovascular revascularization [2] [7].

Table 1: Key Agonists of Platelet Aggregation and SR121566A Inhibition

AgonistIC₅₀ of SR121566A (nM)Biological Significance
ADP46 ± 7.5Primary mediator of platelet recruitment
Collagen42 ± 3Subendothelial matrix exposure at injury sites
Arachidonic Acid56 ± 6Precursor to thromboxane A₂ synthesis
Tissue FactorSignificant inhibition*Triggers thrombin generation via extrinsic pathway

*SR121566A reduced thrombin peak by >70% at 100 nM [1] [5].

Development of SR121566A as a Non-Peptide GP IIb/IIIa Antagonist

SR121566A (C₂₀H₂₅N₅O₄S, MW 431.51 g/mol) emerged as a synthetic, low-molecular-weight antagonist specifically designed to block the GP IIb/IIIa receptor’s fibrinogen-binding site. Its chemical structure features a 1-(carboxymethyl)piperidinyl core linked to a 4-(4-methanehydrazonoylphenyl)thiazole moiety via a propanoic acid spacer, optimizing receptor affinity and metabolic stability [5]. Unlike peptide-derived inhibitors (e.g., abciximab), SR121566A’s non-peptide nature confers superior bioavailability and pharmacokinetic predictability. In vitro studies demonstrate potent inhibition of human platelet aggregation induced by multiple agonists (Table 1), with IC₅₀ values in the nanomolar range (42–56 nM). This efficacy extends to ex vivo models, where intravenous administration (0.13–0.7 mg/kg) in rabbits achieved ID₅₀ values of 0.13–0.7 mg/kg against ADP, collagen, and arachidonic acid-induced aggregation within 1 hour [1] [3] [5].

Table 2: Molecular and Functional Properties of SR121566A

PropertyValueMethod/Model
Molecular FormulaC₂₀H₂₅N₅O₄SChemical synthesis
MechanismCompetitive GP IIb/IIIa antagonistFibrinogen binding assays
Ex vivo Efficacy (Rabbit)ID₅₀: 0.13 mg/kg (collagen)Stasis-induced venous thrombosis model
Plasma Stability>90% at 24h (37°C)Incubation in platelet-rich plasma

Rationale for Targeting Microvascular and Venous Thrombosis

Historically, anticoagulants (e.g., heparin) targeted venous thrombi, assumed to be fibrin-rich, while antiplatelet agents (e.g., aspirin) focused on platelet-dominant arterial thrombosis. SR121566A challenges this dichotomy by demonstrating efficacy in both microvascular and venous thrombosis models through unified GP IIb/IIIa blockade:

  • Venous Thrombosis: In a rabbit model of stasis-induced deep vein thrombosis, SR121566A (0.6 mg/kg IV) significantly reduced thrombus formation under low-thrombogenic conditions. This effect correlated with inhibition of in vivo thrombin generation—evidenced by reduced thrombin peak concentration and area-under-curve—confirming platelets’ role in amplifying coagulation in veins. Aspirin (100 µg/mL) showed no such effect [1] [3] [6].
  • Microvascular Thrombosis: In rabbit ear artery microanastomosis, a single SR121566A bolus (2 mg/kg) increased patency rates fourfold versus saline controls (80% vs. 20% at 35 minutes, p<0.01). Scanning electron microscopy revealed thrombi from treated animals had scant platelet content but retained fibrin strands, indicating selective blockade of platelet aggregation without impairing coagulation factors. Bleeding times and INR remained unchanged [2].
  • Heparin-Induced Thrombocytopenia (HIT): SR121566A (IC₅₀: 10–20 nM) inhibited HIT serum/heparin-induced platelet activation and subsequent endothelial inflammation (E-selectin/VCAM-1 expression) in vitro. This highlights applicability in immune-mediated thrombosis where heparin is contraindicated [6].

Table 3: Efficacy of SR121566A in Thrombosis Models

Thrombosis ModelInterventionOutcomeCitation
Venous (Rabbit stasis)SR121566A 0.6 mg/kg IV>50% reduction in thrombus weight* [1]
Microvascular (Rabbit ear artery)SR121566A 2 mg/kg IV80% patency vs. 20% (saline) at 35 min [2]
HIT Syndrome (HUVEC co-culture)SR121566A 20 nM70% inhibition of E-selectin expression [6]

*Under low-thrombogenic challenge.

These findings underscore SR121566A’s dual antithrombotic mechanism: direct inhibition of platelet aggregation and indirect suppression of platelet-mediated thrombin generation. This positions GP IIb/IIIa antagonists as versatile tools for thrombosis scenarios traditionally considered distinct [1] [2] [7].

Properties

CAS Number

180144-61-0

Product Name

SR121566A

IUPAC Name

3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid

Molecular Formula

C₂₀H₂₅N₅O₄S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)

InChI Key

LYIQNVKSTSEEEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Canonical SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.